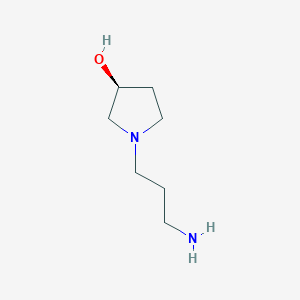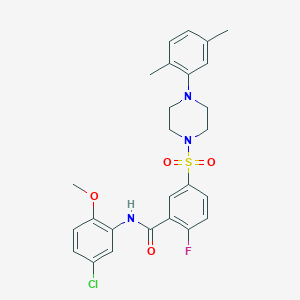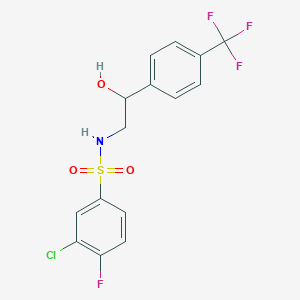
3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12ClF4NO3S and its molecular weight is 397.77. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications and Chemical Properties
- Heterocyclic Synthesis : One study outlines the utility of sulfonamides in synthesizing ring-fluorinated isoquinolines and quinolines through intramolecular substitution reactions. This showcases the role of sulfonamide derivatives in facilitating the synthesis of complex fluorinated heterocycles, which are valuable in medicinal chemistry and material science (Ichikawa et al., 2006).
- Directed Ortho Metalation : Sulfonamides serve as a powerful Directed Metalation Group (DMG), enabling ortho-metalation of arylsulfonamides. This method has been exploited for the synthesis of various heterocyclic compounds, illustrating the versatility of sulfonamides in synthetic organic chemistry (Familoni, 2002).
Biological and Pharmacological Research
- Inhibition of Kynurenine 3-Hydroxylase : A study demonstrates the use of benzenesulfonamide derivatives as high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases. This suggests potential therapeutic applications for neurological conditions through modulation of the kynurenine pathway (Röver et al., 1997).
- COX-2 Inhibition : Research on 1,5-diarylpyrazoles with substituted benzenesulfonamide moieties highlights their role in selectively inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. This indicates their relevance in developing anti-inflammatory drugs (Pal et al., 2003).
Fluorination Techniques and Reagents
- Development of N-F Fluorinating Agents : A comprehensive review on the development of N-F fluorinating agents, including N-fluoro-N-alkylarenesulfonamides, showcases the importance of these compounds in introducing fluorine into organic molecules. Fluorinated compounds have significant applications in pharmaceuticals, agrochemicals, and material science (Umemoto et al., 2021).
Chemical Reactions and Polymorphism
- Polymorphism in Aromatic Sulfonamides : The effect of fluorine groups on the polymorphism of aromatic sulfonamides has been investigated. Understanding the polymorphic behavior of these compounds is crucial in the pharmaceutical industry for optimizing the bioavailability and stability of drug compounds (Terada et al., 2012).
properties
IUPAC Name |
3-chloro-4-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF4NO3S/c16-12-7-11(5-6-13(12)17)25(23,24)21-8-14(22)9-1-3-10(4-2-9)15(18,19)20/h1-7,14,21-22H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXXALZLDOTWRBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF4NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(1H-imidazol-1-yl)propyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2559546.png)
![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2559547.png)
![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)

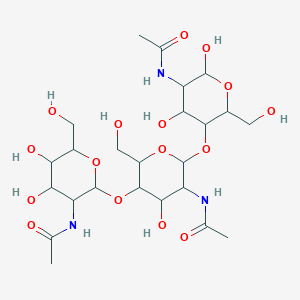
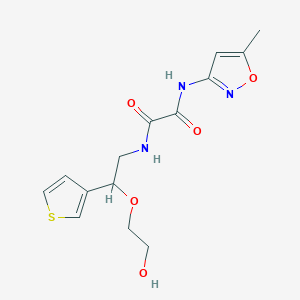
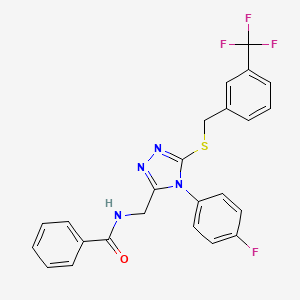
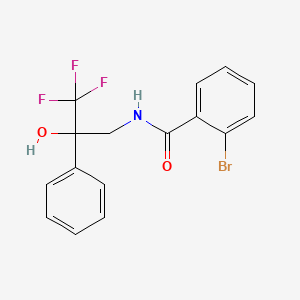
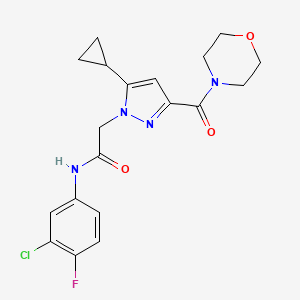
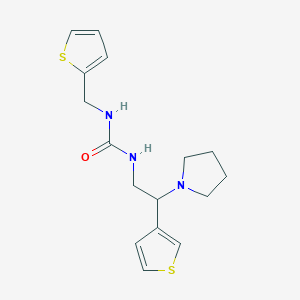
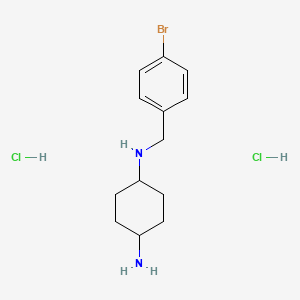
![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)
